2,4-Difluoroaniline

Vue d'ensemble

Description

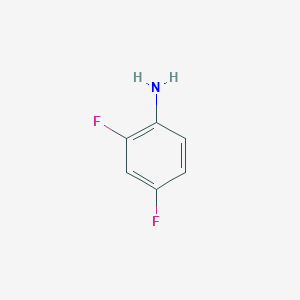

2,4-Difluoroaniline (DFA, C₆H₅F₂N) is a fluorinated aromatic amine characterized by two fluorine atoms at the ortho (C2) and para (C4) positions of the aniline ring. It is a dark reddish-purple liquid with a molecular weight of 129.11 g/mol, a density of 1.268 g/mL at 25°C, and a melting point of -7.5°C . DFA is primarily used as a fine chemical in pharmaceuticals, agrochemicals (e.g., as a metabolite of the herbicide diflufenican ), and analytical chemistry (e.g., as a derivatizing agent for detecting perfluorinated carboxylic acids ). Its metabolic activation involves N-oxidation to hydroxylamine, which undergoes autocatalytic co-oxidation with hemoglobin, forming nitrosoarene and methemoglobin (met-Hb), leading to methemoglobinemia in mammals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

One common method for preparing 2,4-difluoroaniline involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene . This intermediate is then hydrogenated in the presence of a catalyst, such as palladium on carbon, to yield this compound .

Industrial Production Methods:

In industrial settings, the production of this compound often involves the use of phase transfer catalysis to enhance the efficiency of the fluorination step. This method allows for higher yields and more efficient production compared to traditional methods .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2,4-Difluoroaniline can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Oxidation Reactions: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction Reactions: The nitro group in intermediates like 2,4-difluoro-5-chloronitrobenzene can be reduced to an amine group to form this compound.

Common Reagents and Conditions:

Fluorinating Agents: Potassium fluoride in dimethylformamide or dimethyl sulfoxide.

Catalysts: Palladium on carbon for hydrogenation reactions.

Oxidizing Agents: Various oxidizing agents can be used, depending on the desired product.

Major Products Formed:

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Drug Synthesis

2,4-Difluoroaniline is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of fluorine atoms, which can enhance the biological activity of drug molecules. Notable applications include:

- Anti-cancer Agents: DFA is utilized in the synthesis of compounds that target cancer cells effectively.

- Anti-inflammatory Drugs: It serves as a precursor for drugs aimed at reducing inflammation.

- Antimicrobial Agents: DFA contributes to the development of antibiotics and other antimicrobial agents.

Case Study:

A study highlighted the synthesis of 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, known for its anti-inflammatory properties. This compound was synthesized using DFA as a key intermediate, demonstrating its utility in developing therapeutic agents .

Agrochemical Applications

2. Pesticide Production

DFA is also crucial in the agrochemical sector, particularly in the formulation of pesticides. Its ability to modify biological activity makes it valuable in creating effective pest control agents.

Table 1: Examples of Agrochemicals Derived from DFA

| Agrochemical Name | Function | Application Area |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid | Herbicide | Agriculture |

| Fluorinated Insecticides | Insect control | Crop protection |

Material Science Applications

3. Advanced Materials

In materials science, DFA is explored for its potential in developing advanced polymers and organic semiconductors. Its chemical properties allow for the creation of materials with enhanced thermal stability and electrical conductivity.

Research Direction:

Ongoing research aims to investigate DFA's role in synthesizing fluorinated polybenzoxazines, which are advanced phenolic resins with applications in aerospace and electronics .

Toxicological Studies

4. Safety and Environmental Impact

Understanding the toxicological effects of DFA is crucial for its safe application. Studies have focused on its binding to hemoglobin and potential health risks associated with exposure.

Case Study:

A molecular dosimetry study monitored DFA exposure among workers, revealing median concentrations that were below established biological tolerance values. This indicates a need for ongoing monitoring and regulatory measures to ensure safety .

Mécanisme D'action

The mechanism of action of 2,4-difluoroaniline depends on its specific application. In medicinal chemistry, it can interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound for its target .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The position and number of fluorine substituents significantly influence physical and chemical behaviors:

Key Observations :

- DFA’s ortho/para fluorine substitution reduces boiling point compared to mono-fluoroanilines due to steric effects and reduced intermolecular hydrogen bonding .

- Lower solubility of DFA compared to mono-fluoroanilines correlates with increased hydrophobicity from dual fluorine atoms .

Toxicity Profiles

2.2.1 Methemoglobinemia and Nephrotoxicity

- DFA vs. 4-Fluoroaniline: Both induce methemoglobinemia, but DFA’s nephrotoxicity is higher due to oxidative dehalogenation forming 1,4-benzoquinoneimine, a reactive metabolite . In contrast, 4-fluoroaniline undergoes C4-hydroxylation, producing less toxic 4-aminophenol .

- DFA vs. 2-Fluoroaniline : 2-Fluoroaniline shows negligible nephrotoxicity, as its metabolism favors ring hydroxylation over bioactivation pathways .

2.2.2 Aquatic Toxicity

- LC₅₀ in Zebrafish (Danio rerio): DFA: 200.96 mg/L (96-hour acute test) . 4-Fluoroaniline: ~300 mg/L (estimated, based on biodegradability data ).

DFA’s lower biodegradability under aerobic conditions (compared to 4-fluoroaniline and 2-fluoroaniline) increases its environmental persistence and chronic risk .

2.3.1 Antiviral Activity

- SARS-CoV-2 Inhibition :

- 3,5-Difluoroaniline derivatives (IC₅₀ = 0.24 μM) show superior activity due to synergistic meta-fluorine effects, while DFA derivatives (ortho/para substitution) are inactive .

- Chlorinated analogs (e.g., 3,5-dichloroaniline) exhibit similar potency to 3,5-difluoroaniline, highlighting halogen position over electronegativity .

2.3.2 Antifungal Activity

- DFA derivatives (N-acyl-N-(2,4-difluoroanilino)propionates) show 74–84% inhibition against Rhizoctonia cerealis and 94–99% against Botrytis cinerea, outperforming non-fluorinated analogs .

Environmental Behavior and Biodegradation

Activité Biologique

2,4-Difluoroaniline (DFA) is an aromatic amine that has garnered attention due to its diverse applications in organic synthesis and its biological implications. This article explores the biological activity of DFA, including its pharmacological properties, environmental interactions, and toxicity profiles.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFN

- Molecular Weight : 145.11 g/mol

- Appearance : Colorless to pale yellow liquid

Pharmacological Applications

DFA serves as a precursor in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic agents. For instance, it is involved in the production of 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which has therapeutic applications .

Table 1: Pharmacological Compounds Derived from DFA

| Compound Name | Activity Type |

|---|---|

| 2',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | Anti-inflammatory |

| Diflunisal | Analgesic |

| N-(2,4-Difluorophenyl)-2-fluorobenzamide | Potential anticancer |

Toxicity and Environmental Impact

Research indicates that DFA can bind to hemoglobin in humans and rats, leading to potential toxic effects. A study monitored DFA exposure among workers, revealing median concentrations of DFA adducts bound to hemoglobin at levels suggesting low risk under current exposure conditions . However, the absence of established occupational exposure limits raises concerns about long-term health effects.

Case Study: Hemoglobin Adduct Formation

In a study involving Fischer 344 rats, oral administration of DFA at varying doses demonstrated a linear relationship between dose and adduct concentration. Notably, lower doses did not induce methemoglobinemia but still resulted in measurable adduct levels . This finding is critical for understanding the compound's metabolic pathways and potential health risks associated with occupational exposure.

Microbial Degradation

DFA has also been studied for its biodegradability. Certain bacterial species can degrade DFA aerobically, indicating its potential environmental impact when released into ecosystems. Understanding these microbial pathways is essential for assessing the ecological risks associated with DFA contamination.

DFA’s biological activity can be attributed to its ability to undergo various chemical reactions, including diazotization and hydro-de-diazotization. The presence of fluorine atoms influences its bioavailability and metabolic stability, which may enhance or inhibit its biological effects depending on the context.

| Mechanism Type | Description |

|---|---|

| Diazotization | Formation of diazonium salts used in further synthesis |

| Hydro-de-diazotization | Reduction reactions yielding amines or alcohols |

| Bacterial degradation | Interaction with microbial metabolic pathways |

Q & A

Basic Research Questions

Q. What standardized methods are recommended for assessing DFA toxicity in aquatic models?

The OECD Test No. 203 (Fish Acute Toxicity Test) is widely used, employing adult zebrafish (Danio rerio) in static 96-hour exposure assays. LC50 values (median lethal concentration) are determined by monitoring mortality rates across concentrations. For DFA, a logarithmic LC50 of 2.30311 (corresponding to 200.96 mg/L) was validated using Minitab statistical software for Goodness-of-Fit (GOF) analysis . Zebrafish are preferred due to their transparent embryos, rapid development, and genomic similarity to humans, enabling high-throughput toxicity screening .

Q. How do environmental variables like pH and dissolved oxygen influence DFA toxicity assays?

In acute static tests, pH fluctuations (e.g., from 7.39 to 7.07 over 48 hours) and dissolved oxygen levels significantly affect DFA toxicity outcomes. Lower pH may enhance DFA solubility, increasing bioavailability, while oxygen depletion can exacerbate metabolic stress in test organisms. These parameters must be rigorously controlled to ensure reproducibility .

Q. What are the primary synthesis routes for DFA in laboratory settings?

DFA is synthesized via condensation reactions, such as the Friedel-Crafts acylation of 2,4-difluoroaniline with acetaldoxime in the presence of copper sulfate at pH 4. Post-reaction, the product is purified via steam distillation and benzene extraction. Alternative methods include catalytic fluorination of aniline derivatives under controlled conditions .

Advanced Research Questions

Q. How can molecular dosimetry via hemoglobin (Hb) adducts improve DFA exposure monitoring?

DFA undergoes metabolic activation to form hydroxylamine intermediates, which bind to hemoglobin, forming stable adducts. GC-MS analysis of these adducts in human and rat studies revealed median DFA-Hb concentrations of 10–322 pmol/g globin, providing a biomarker for chronic low-level exposure. This method outperforms urine metabolite analysis in sensitivity and specificity .

Q. What strategies resolve contradictions in reported DFA metabolite data?

Discrepancies arise from methodological differences (e.g., anaerobic vs. aerobic conditions). For instance, 2,4-DFA was proposed as a diflufenican metabolite under anaerobic conditions but undetected in GC-MS studies. Addressing this requires optimizing extraction protocols (e.g., derivatization) and validating with isotopic labeling or tandem mass spectrometry .

Q. How does DFA interact with microbial consortia in biodegradation studies?

Ralstonia sp. FD-1 degrades DFA via cometabolism using 4-fluoroaniline (4-FA) as a primary substrate. Enzymatic pathways involve dehalogenases and monooxygenases, producing less toxic intermediates like fluoride ions. However, high fluoride concentrations (>10 mg/L) inhibit microbial activity, necessitating strain engineering or adaptive evolution for industrial wastewater treatment .

Q. What are the limitations of zebrafish models in predicting DFA's teratogenic effects?

While zebrafish embryos are effective for acute toxicity screening, their utility in chronic or teratogenicity studies is limited by differences in mammalian metabolic pathways. For example, DFA-induced methemoglobinemia in mammals involves N-oxidation, a process less pronounced in zebrafish. Complementary assays (e.g., mammalian cell lines or in silico models) are recommended for comprehensive risk assessment .

Q. Methodological Considerations for Data Interpretation

- Statistical Validation : Use non-linear regression models (e.g., Probit analysis) for LC50 calculations, ensuring GOF p-values <0.05 to confirm data reliability .

- Quality Control : Include positive controls (e.g., 4-ethylbenzaldehyde) and validate analytical methods (GC-MS, HPLC) with certified reference materials to minimize false negatives .

- Ethical Compliance : Adhere to EU Directive 2010/63/EU for animal welfare, including approval by institutional ethics committees and minimization of specimen numbers .

Propriétés

IUPAC Name |

2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPCPXLLFXPZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025064 | |

| Record name | 2,4-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-difluoroaniline is a dark reddish-purple liquid. (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

338 °F at 753 mmHg (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

145 °F (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.268 (NTP, 1992) - Denser than water; will sink | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

367-25-9 | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Difluoroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40P93L7KWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

18.5 °F (NTP, 1992) | |

| Record name | 2,4-DIFLUOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.